

Unraveling the Nickel-Terbium System: A Technical Guide to its Phase Diagram

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Compound of Interest

Compound Name: Nickel;terbium

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This technical guide provides a comprehensive analysis of the nickel-terbium (Ni-Tb) binary phase diagram, targeting researchers, scientists, and professionals in drug development with an interest in rare earth intermetallic compounds. The guide synthesizes crystallographic data, invariant reaction temperatures, and phase compositions from established literature, presenting them in a clear, tabular format for ease of comparison. Detailed experimental protocols for the determination of phase diagrams are also provided, alongside a logical workflow diagram to illustrate the process.

The Ni-Tb system is characterized by a series of intermetallic compounds and several invariant reactions, crucial for understanding the alloy's behavior at different temperatures and compositions. This guide primarily draws upon the work of Rong and Schaller (2004) and Yao et al. (2004), which represent the most comprehensive studies of this system to date.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data from the Ni-Tb phase diagram as reported by Rong and Schaller and Yao et al. These tables facilitate a direct comparison of the invariant reaction temperatures and the compositions of the various phases involved.

Table 1: Invariant Reactions in the Ni-Tb System

Reaction Type	Temperature (°C) - Rong & Schaller (2004)	Temperature (°C) - Yao et al. (2004)	Reaction
Eutectic	1295	1300	$L \leftrightarrow (Ni) + Ni_{17}Tb_2$
Peritectic	1315	1320	$L + Ni_{17}Tb_2 \leftrightarrow Ni_5Tb$
Peritectic	1340	1350	$L + Ni_5Tb \leftrightarrow Ni_7Tb_2$
Peritectic	1280	1285	$L + Ni_7Tb_2 \leftrightarrow Ni_3Tb$
Congruent Melting	1250	1255	$Ni_2Tb \leftrightarrow L$
Peritectic	1100	1105	$L + Ni_2Tb \leftrightarrow NiTb$
Peritectic	870	875	$L + NiTb \leftrightarrow Ni_2Tb_3$
Eutectic	810	815	$L \leftrightarrow Ni_2Tb_3 + NiTb_3$
Eutectic	780	785	$L \leftrightarrow NiTb_3 + (\alpha-Tb)$
Allotropic	1289	1289	$\beta-Tb \leftrightarrow \alpha-Tb$

Table 2: Crystallographic Data of Intermetallic Compounds in the Ni-Tb System

Compound	Pearson Symbol	Space Group	Prototype
$Ni_{17}Tb_2$	hP38	P6 ₃ /mmc	Th ₂ Ni ₁₇
Ni_5Tb	hP6	P6/mmm	CaCu ₅
Ni_7Tb_2	hP36	P6 ₃ /mmc	Ce ₂ Ni ₇
Ni_3Tb	hR12	R-3m	PuNi ₃
Ni_2Tb	cF24	Fd-3m	Cu ₂ Mg
NiTb	oC8	Cmcm	CrB
Ni_2Tb_3	mC20	C2/m	Dy ₃ Ni ₂
$NiTb_3$	oP16	Pnma	Fe ₃ C

Experimental Protocols: Methodologies for Phase Diagram Determination

The determination of the Ni-Tb phase diagram relies on a combination of experimental techniques to identify phase transitions and characterize the crystal structures of the resulting phases. The primary methods employed are Differential Thermal Analysis (DTA), X-ray Diffraction (XRD), Metallography, and Electron Probe Microanalysis (EPMA).

Differential Thermal Analysis (DTA)

Objective: To identify the temperatures of phase transformations (e.g., melting, eutectic, peritectic reactions) by detecting the heat absorbed or released during these transitions.

Methodology:

- **Sample Preparation:** High-purity nickel (99.99%) and terbium (99.9%) are weighed and arc-melted in an argon atmosphere to create alloys of various compositions across the Ni-Tb system. Each alloy is re-melted several times to ensure homogeneity.
- **Apparatus:** A differential thermal analyzer is used, typically with alumina or tantalum crucibles. A reference material with no phase transitions in the temperature range of interest (e.g., alumina) is placed in a separate crucible.
- **Procedure:** The sample and reference materials are heated and cooled at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., purified argon).
- **Data Acquisition:** The temperature difference between the sample and the reference is recorded as a function of the sample temperature. Endothermic (melting) and exothermic (solidification) events appear as peaks on the DTA curve. The onset temperature of these peaks indicates the transition temperature.

X-ray Diffraction (XRD)

Objective: To identify the crystal structure of the different phases present in the Ni-Tb alloys at various compositions and temperatures.

Methodology:

- **Sample Preparation:** Alloy samples are prepared as described for DTA. For analysis, samples are typically in powder form, obtained by crushing the as-cast or annealed alloys. The powder is annealed to relieve stress induced during grinding.
- **Apparatus:** A powder X-ray diffractometer with a copper (Cu K α) or other suitable X-ray source is used.
- **Procedure:** The powdered sample is mounted on a sample holder and irradiated with a monochromatic X-ray beam at various angles (2θ).
- **Data Analysis:** The diffraction pattern (intensity vs. 2θ) is recorded. The positions and intensities of the diffraction peaks are used to determine the lattice parameters and the crystal structure of each phase by comparing the data with crystallographic databases or by ab initio structure determination methods.

Metallography

Objective: To visually examine the microstructure of the alloys, including the number of phases, their morphology, and their distribution.

Methodology:

- **Sample Preparation:** Alloy samples are mounted in a resin, followed by grinding with successively finer abrasive papers (e.g., SiC paper from 240 to 1200 grit). The samples are then polished using diamond paste (e.g., from 6 μm down to 1 μm) to obtain a mirror-like surface.
- **Etching:** The polished surface is chemically etched to reveal the grain boundaries and distinguish between different phases. A common etchant for nickel-based alloys is a solution of nitric acid and acetic acid.
- **Microscopy:** The etched surface is examined using an optical microscope or a scanning electron microscope (SEM). The SEM, often equipped with an Energy Dispersive X-ray Spectroscopy (EDS) detector, allows for semi-quantitative compositional analysis of the different phases.

Electron Probe Microanalysis (EPMA)

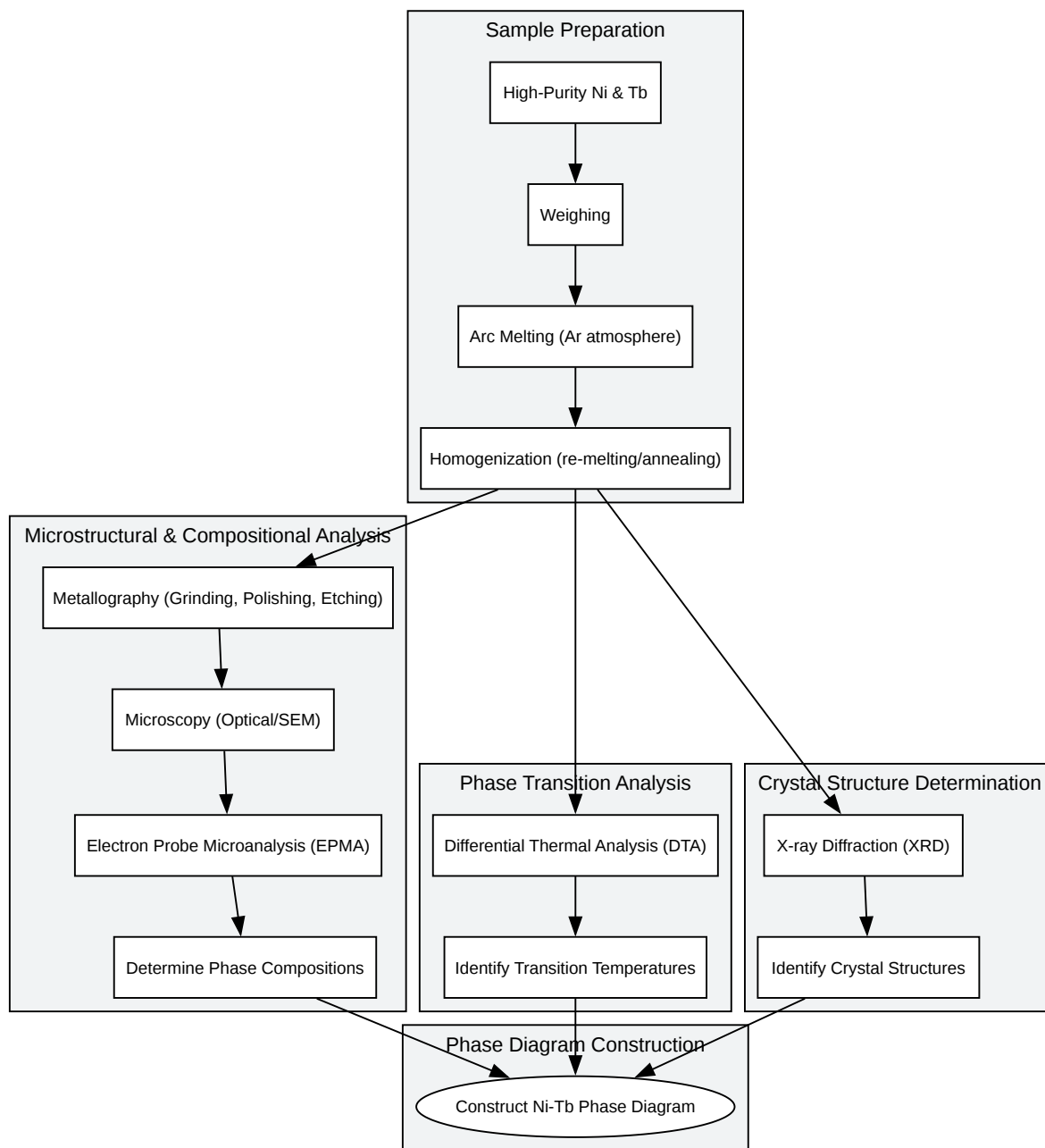
Objective: To obtain precise quantitative chemical compositions of the individual phases within the microstructure.

Methodology:

- **Sample Preparation:** Samples are prepared in the same manner as for metallography (grinding and polishing) to ensure a flat and smooth surface. The samples must be conductive; non-conductive samples are coated with a thin layer of carbon.
- **Apparatus:** An electron probe microanalyzer, which focuses a high-energy electron beam onto the sample surface.
- **Procedure:** The electron beam is rastered across the sample, causing the atoms in the sample to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers.
- **Data Analysis:** By comparing the intensities of the characteristic X-rays from the sample with those from pure element standards, the precise elemental composition of the micro-volumes of the different phases can be determined.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a binary phase diagram, such as the Ni-Tb system.



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Caption: Workflow for binary phase diagram determination.

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